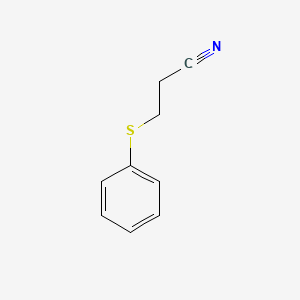

3-(Phenylthio)propanenitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

3055-87-6 |

|---|---|

分子式 |

C9H9NS |

分子量 |

163.24 g/mol |

IUPAC 名称 |

3-phenylsulfanylpropanenitrile |

InChI |

InChI=1S/C9H9NS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 |

InChI 键 |

WKFMBEQIFSBLPI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SCCC#N |

规范 SMILES |

C1=CC=C(C=C1)SCCC#N |

产品来源 |

United States |

Synthetic Methodologies for 3 Phenylthio Propanenitrile

Michael Addition Reactions

The cornerstone for synthesizing 3-(Phenylthio)propanenitrile is the Michael addition of thiophenol to acrylonitrile (B1666552). This reaction hinges on the generation of a thiolate anion, a potent nucleophile that attacks the electron-deficient β-carbon of acrylonitrile. researchgate.net The resulting carbanion intermediate is then protonated to yield the final product. researchgate.net The efficiency and rate of this addition are influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. researchgate.net

Reaction of Thiophenol with Acrylonitrile

The direct reaction between thiophenol and acrylonitrile serves as the primary route to this compound. This transformation can be catalyzed by both basic and acidic species and has been adapted to greener methodologies.

Base catalysts are commonly employed to facilitate the Michael addition of thiophenol to acrylonitrile. The base abstracts a proton from the thiol group of thiophenol, generating a highly nucleophilic thiolate anion. researchgate.net This anion then readily adds to the double bond of acrylonitrile. researchgate.net A variety of bases have been utilized for this purpose, ranging from common organic amines like triethylamine (B128534) to stronger bases such as sodium methoxide. researchgate.netnih.gov The choice of base can impact the reaction rate and yield, with stronger bases often leading to faster conversions. researchgate.net However, careful selection is necessary to avoid potential side reactions.

Heterogeneous catalysts offer significant advantages, including simplified product purification, catalyst recovery, and recyclability, aligning with the principles of green chemistry. mdpi.comijrap.net Solid-phase and inorganic acid catalysts have proven effective in this context.

Amberlyst® A21, a weakly basic anion exchange resin, has emerged as an efficient and recyclable heterogeneous catalyst for the thia-Michael addition. mdpi.com It facilitates the reaction between thiophenol and acrylonitrile under solvent-free conditions at room temperature. mdpi.com The polymeric nature of Amberlyst® A21 allows for easy separation from the reaction mixture by simple filtration. mdpi.com Studies have demonstrated its successful reuse for multiple consecutive cycles without a significant loss of catalytic activity. researchgate.net

Table 1: Amberlyst® A21 Catalyzed Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Thiophenol | Acrylonitrile | Amberlyst® A21 | Neat, Room Temp. | 3 | High | mdpi.com |

12-Tungstophosphoric acid (TPA) is a heteropoly acid that can act as a reusable and effective catalyst for the Michael addition. thieme-connect.com Supported TPA, for instance on silica (B1680970), has been utilized for various organic transformations. unibo.it In the context of the thia-Michael addition, TPA can catalyze the reaction in water, offering a green and environmentally friendly approach. thieme-connect.com The use of water as a solvent and the reusability of the catalyst make this method attractive for sustainable synthesis. thieme-connect.com

Table 2: 12-Tungstophosphoric Acid Catalyzed Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiophenol | Acrylonitrile | 12-Tungstophosphoric Acid | Water | High | thieme-connect.com |

A significant focus in the synthesis of this compound has been the development of environmentally friendly methods. ijrap.net Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use. mdpi.comijrap.net The use of heterogeneous and recyclable catalysts like Amberlyst® A21 and 12-tungstophosphoric acid further enhances the green credentials of the synthesis. mdpi.comthieme-connect.com These approaches not only prevent waste but also often lead to simpler work-up procedures and higher product purity. ijrap.net The reaction catalyzed by Amberlyst® A21, for example, proceeds efficiently at room temperature without the need for any solvent, highlighting a particularly sustainable route to this compound. mdpi.com Similarly, the use of water as a solvent in the TPA-catalyzed reaction provides a safe and non-toxic alternative to volatile organic solvents. thieme-connect.com

Heterogeneously Catalyzed Michael Additions

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions represent a fundamental and widely utilized strategy for the synthesis of this compound. These reactions typically involve the displacement of a leaving group on a propanenitrile derivative by a sulfur-based nucleophile, such as the thiophenolate anion.

A common and effective method for preparing this compound involves the reaction of a 3-halopropanenitrile with a thiophenol salt. The halogen atom at the 3-position serves as an excellent leaving group, readily displaced by the nucleophilic thiophenolate.

For instance, 3-bromopropionitrile (B1265702) is a suitable precursor for this reaction. lookchem.com The synthesis is typically carried out in the presence of a base, which deprotonates thiophenol to generate the more reactive thiophenolate anion. This anion then attacks the electrophilic carbon atom bonded to the bromine, resulting in the formation of this compound and a bromide salt as a byproduct. A similar reaction has been reported for the synthesis of the isomeric 2-(phenylthio)propanenitrile (B2688112) from 2-bromopropionitrile (B99969) and thiophenol, highlighting the versatility of this approach for creating C-S bonds in nitrile-containing molecules. ucl.ac.uk

The general reaction scheme can be represented as follows:

PhSH + Br-(CH₂)₂-CN + Base → Ph-S-(CH₂)₂-CN + H-Base⁺ + Br⁻

The reaction conditions, such as the choice of solvent and base, can be optimized to maximize the yield and purity of the final product.

Table 1: Synthesis of Phenylthio-substituted Nitriles from Halogenated Precursors

| Precursor | Thiol Source | Product | Reference |

| 3-Bromopropionitrile | Thiophenol | This compound | lookchem.com |

| 2-Bromopropionitrile | Thiophenol | 2-(Phenylthio)propanenitrile | ucl.ac.uk |

An important analogous route for the synthesis of this compound is the Michael addition of thiophenol to acrylonitrile. chemsrc.com This conjugate addition reaction is a powerful method for forming carbon-sulfur bonds at the β-position of an α,β-unsaturated nitrile.

The reaction is typically catalyzed by a base, which facilitates the addition of the thiophenol across the carbon-carbon double bond of acrylonitrile. The mechanism involves the formation of a resonance-stabilized carbanion intermediate, which is subsequently protonated to yield the final product. This method is highly efficient and provides good yields of this compound. chemsrc.com

The reaction can be summarized as:

PhSH + CH₂=CH-CN → Ph-S-CH₂-CH₂-CN

Various catalysts and reaction conditions can be employed to promote this transformation. For example, the reaction can be carried out using a base like piperidine (B6355638) in a suitable solvent.

Table 2: Michael Addition for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Thiophenol | Acrylonitrile | Base | This compound | chemsrc.com |

| Thiophenol | Acrylonitrile | Piperidine, Ethanol (B145695) | 3-(Methylamino)propanenitrile (analogous reaction) |

Multicomponent Reactions Incorporating Phenylthio and Nitrile Moieties

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. Several MCRs have been developed for the synthesis of heterocyclic structures that incorporate both phenylthio and nitrile functionalities. While not always directly yielding this compound itself, these reactions demonstrate the feasibility of constructing molecules with these key structural motifs in a convergent manner.

For example, a one-pot synthesis of highly substituted pyridines has been achieved through a multicomponent reaction of aldehydes, malononitrile, and thiophenol using a hydrotalcite solid base as a catalyst. chemsrc.com This reaction leads to the formation of a pyridine (B92270) ring bearing a phenylthio group and a nitrile group, among other substituents.

Another example involves the synthesis of isoindolinones substituted with nitrile or carboxamide groups through a three-component reaction of 2-formylbenzoic acid, amines, and trimethylsilylcyanide. beilstein-journals.org Although the phenylthio group is not directly incorporated in this specific example, it highlights the use of a nitrile source in a multicomponent setup to build complex heterocyclic systems.

These examples showcase the potential of MCRs to generate diverse molecular scaffolds containing the desired phenylthio and nitrile groups, which could be adapted for the synthesis of derivatives of this compound.

Stereoselective Synthesis Methods (if applicable to derivatives)

While this compound itself is achiral, the development of stereoselective methods is crucial for the synthesis of its chiral derivatives, which may have applications in various fields, including medicinal chemistry. Stereoselective synthesis aims to control the formation of specific stereoisomers.

For derivatives of this compound that possess a stereocenter, for instance, at the α or β position to the nitrile group, asymmetric synthesis strategies can be employed. The development of chiral catalysts is a key aspect of this field. acs.orgscu.edu.cn For example, chiral N,N'-dioxide amide compounds have been developed as ligands for metal catalysts in a variety of asymmetric reactions. researchgate.net

The synthesis of chiral β-amino acids, which are structurally related to potential derivatives of this compound, has been achieved with high stereoselectivity using methods such as catalytic asymmetric hydrogenation. researchgate.netnih.gov For instance, the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, was accomplished with high stereoselectivity. researchgate.netnih.gov This suggests that similar catalytic systems could be adapted for the stereoselective synthesis of chiral derivatives of this compound.

Furthermore, asymmetric electrophilic reactions catalyzed by chiral aryl chalcogenide catalysts have been developed for the construction of chiral molecules. acs.org These methods could potentially be applied to the stereoselective introduction of a phenylthio group into a suitable prochiral substrate to generate chiral derivatives of this compound.

Chemical Reactivity and Transformations of 3 Phenylthio Propanenitrile

Reactions of the Nitrile Functionality

The triple bond between the carbon and nitrogen atoms in the nitrile group of 3-(Phenylthio)propanenitrile is the primary site of its reactivity. This functionality can undergo reduction to form amines, hydrolysis to yield amides and carboxylic acids, and can be attacked by various nucleophiles to create new carbon-carbon bonds.

The reduction of the nitrile group is a fundamental transformation, providing a direct route to primary amines. This can be achieved through various methods, including catalytic hydrogenation and the use of chemical reducing agents, with the choice of method often influencing the selectivity of the reaction.

Catalytic hydrogenation is a widely employed industrial method for the conversion of nitriles to primary amines. scielo.br This process typically involves reacting the nitrile with hydrogen gas under pressure in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), Raney nickel, Raney cobalt, and rhodium. nih.govanu.edu.aunih.gov The reaction conditions, such as temperature, pressure, solvent, and the presence of additives, can significantly impact the yield and selectivity towards the primary amine, minimizing the formation of secondary and tertiary amine byproducts. scielo.bruwindsor.ca

For instance, the reduction of nitriles can be effectively carried out using a Raney cobalt catalyst. rsc.org In a related example, the hydrogenation of 3-phenylpropionitrile (B121915) over a 10% Pd/C catalyst at 80 °C and 6 bar pressure in a dichloromethane/water solvent system yielded 3-phenylpropylamine (B116678). nih.govnih.gov While this specific substrate differs slightly, the conditions provide a relevant framework for the reduction of this compound. Another effective method involves the use of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) in combination with sodium borohydride (B1222165) (NaBH₄) in methanol, which has been shown to reduce 3-(phenylsulfanyl)propanenitrile to 3-(phenylthio)propan-1-amine. epo.org

Table 1: Catalytic Hydrogenation and Reduction Conditions for Nitriles

| Nitrile Substrate | Catalyst/Reagents | Solvent | Temperature | Pressure | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Phenylpropionitrile | 10% Pd/C, NaH₂PO₄, H₂SO₄ | Dichloromethane/Water | 80 °C | 6 bar | 3-Phenylpropylamine | 20% | nih.govnih.gov |

| 3-(Phenylsulfanyl)propanenitrile | CoCl₂·6H₂O, NaBH₄ | Methanol | Room Temp. | N/A | 3-(Phenylthio)propan-1-amine | - | epo.org |

| General Nitriles | Raney Cobalt | - | 60-160 °C | 5-80 bar | Primary Amine | - | rsc.org |

| General Nitriles | Raney Ni, KBH₄ | Ethanol (B145695) | 0 °C - Room Temp. | N/A | Primary Amine | up to 93% | umich.edu |

This table presents a selection of reported conditions for the reduction of nitriles to primary amines, providing a general guide for the transformation of this compound.

Chemoselectivity is a critical consideration in the reduction of this compound, as the thioether linkage can be sensitive to certain reducing conditions. For example, some Raney nickel systems are known to cause desulfurization. journals.co.za Therefore, methods that selectively reduce the nitrile group while preserving the C-S bond are highly valuable.

One such method involves the use of a Fe₃O₄-MWCNTs@PEI-Ag nanocomposite as a catalyst with sodium borohydride in an aqueous solution at room temperature. nih.govsci-hub.se This system has been shown to be effective for the chemoselective reduction of both nitro and nitrile compounds to their corresponding amines under mild, green conditions. nih.govsci-hub.se The use of samarium(II) iodide has also emerged as a powerful tool for the highly chemoselective reduction of various functional groups, and its selectivity can be tuned by the choice of additives. researchgate.net While strong hydrides like lithium aluminum hydride (LiAlH₄) are effective for nitrile reduction, they can sometimes lead to the formation of amides instead of amines and may lack chemoselectivity. nih.gov A system of Raney Ni with potassium borohydride (KBH₄) in dry ethanol has been reported as a mild and efficient method for the direct reduction of both aliphatic and aromatic nitriles to primary amines with high yields and minimal byproduct formation. umich.edu

Table 2: Chemoselective Reduction Methods for Nitriles

| Reagent/Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Fe₃O₄-MWCNTs@PEI-Ag, NaBH₄ | Aromatic Nitro and Nitrile Compounds | Aqueous solution, room temperature, high chemoselectivity | nih.govsci-hub.se |

| Raney Ni, KBH₄ | Aliphatic and Aromatic Nitriles | Mild conditions, high yields of primary amines | umich.edu |

| Samarium(II) Iodide | Various Functional Groups | High chemoselectivity, tunable with additives | researchgate.net |

| B(C₆F₅)₃, Silane | Conjugated Nitriles | Metal-free, affords β-silyl amines or enamines | nih.gov |

This table summarizes various methods for the chemoselective reduction of nitriles, highlighting approaches that could be applicable to this compound to avoid cleavage of the thioether bond.

The nitrile group of this compound can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. ontosight.ai This two-stage hydrolysis first involves the addition of water across the carbon-nitrogen triple bond to form an amide (3-(phenylthio)propanamide), which can then be further hydrolyzed to the corresponding carboxylic acid (3-(phenylthio)propanoic acid) and ammonia (B1221849). chemguide.co.ukchemistrysteps.com

Acid-catalyzed hydrolysis, typically achieved by heating the nitrile under reflux with a dilute acid like hydrochloric acid, leads directly to the formation of the carboxylic acid. chemguide.co.uk For instance, the acid hydrolysis of propanenitrile yields propanoic acid. vedantu.com In the context of this compound, this would result in 3-(phenylthio)propanoic acid.

Base-catalyzed hydrolysis, accomplished by heating with an aqueous alkali solution such as sodium hydroxide (B78521), initially produces the salt of the carboxylic acid (e.g., sodium 3-(phenylthio)propanoate) and ammonia. chemguide.co.ukchemistrysteps.com Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid. chemguide.co.uk

It is also possible to selectively stop the hydrolysis at the amide stage. This can be achieved under controlled conditions, for example, by using hydrogen peroxide in a basic medium, often catalyzed by a tertiary amine or a quaternary ammonium (B1175870) salt. google.com Another method for the selective hydration of nitriles to amides involves the use of tetrabutylammonium (B224687) hydroxide as a catalyst. researchgate.net

Table 3: Hydrolysis of Nitriles

| Starting Nitrile | Reagents/Conditions | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| General Nitrile (R-CN) | Dilute HCl, heat | R-CONH₂ | R-COOH | chemguide.co.uk |

| General Nitrile (R-CN) | NaOH(aq), heat | R-CONH₂ | R-COONa | chemguide.co.uk |

| General Nitrile (R-CN) | Base, H₂O₂, catalyst | - | R-CONH₂ | google.com |

| Propanenitrile | Acid Hydrolysis | Propionamide | Propanoic Acid | vedantu.com |

This table outlines the general conditions for the hydrolysis of nitriles to amides and carboxylic acids, which are applicable to this compound.

The electrophilic carbon atom of the nitrile group in this compound is a target for strong carbon nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li). This reaction provides an excellent method for the synthesis of ketones. chemistrysteps.comorganicchemistrytutor.com

The phenylthio group is generally stable under the conditions of Grignard reagent formation and reaction, as evidenced by the successful preparation of a Grignard reagent from 3-bromopropyl phenyl sulfide (B99878). uwindsor.ca This suggests that the reaction of various Grignard reagents with this compound should proceed to afford a range of 1-phenyl-4-(phenylthio)butan-2-one derivatives after hydrolysis.

Table 4: Nucleophilic Addition of Organometallics to Nitriles

| Nitrile (R-C≡N) | Organometallic Reagent (R'-M) | Intermediate (after addition) | Final Product (after hydrolysis) | Reference |

|---|---|---|---|---|

| General Nitrile | Grignard Reagent (R'-MgX) | Imine Salt [R-C(R')=N-MgX] | Ketone (R-CO-R') | masterorganicchemistry.com |

| General Nitrile | Organolithium Reagent (R'-Li) | Imine Salt [R-C(R')=N-Li] | Ketone (R-CO-R') | chemistrysteps.com |

This table illustrates the general reaction of nitriles with Grignard and organolithium reagents to form ketones, a transformation applicable to this compound.

Nitriles can participate in cycloaddition reactions. Specifically, the reaction of a nitrile with a nitrile oxide (R-C≡N⁺-O⁻) is a classic example of a 1,3-dipolar cycloaddition. researchgate.netnih.gov Nitrile oxides are typically generated in situ from precursors like hydroximoyl chlorides or by the oxidation of aldoximes. mdpi.com These reactive intermediates readily react with dipolarophiles, which can include nitriles, to form five-membered heterocyclic rings. researchgate.net

The cycloaddition of a nitrile oxide to the C≡N triple bond of another nitrile molecule would lead to the formation of a 1,2,4-oxadiazole (B8745197) ring system. While the primary application of nitrile oxide cycloadditions involves alkenes and alkynes to form isoxazolines and isoxazoles respectively, their reaction with nitriles is also a known transformation. researchgate.netmdpi.comorganic-chemistry.org These reactions can be influenced by various factors, including the use of metal catalysts or unconventional conditions like green solvents or microwave irradiation. nih.govrsc.org For this compound, this reaction would offer a pathway to synthesize 3-(2-(phenylthio)ethyl)-5-substituted-1,2,4-oxadiazoles, depending on the nitrile oxide used.

Table 5: General Scheme for 1,3-Dipolar Cycloaddition of Nitrile Oxides

| Dipole | Dipolarophile | Product Class | Reference |

|---|---|---|---|

| Nitrile Oxide (R'-CNO) | Alkene | 2-Isoxazoline | researchgate.net |

| Nitrile Oxide (R'-CNO) | Alkyne | Isoxazole (B147169) | organic-chemistry.org |

| Nitrile Oxide (R'-CNO) | Nitrile (R-CN) | 1,2,4-Oxadiazole | researchgate.net |

This table shows the general outcomes of 1,3-dipolar cycloaddition reactions involving nitrile oxides, including the potential reaction with a nitrile like this compound.

Reductions

Transformations of the Phenylthio Moiety

The phenylthio group in this compound is susceptible to a variety of transformations, most notably oxidation at the sulfur atom and cleavage of the C-S bond. These reactions provide pathways to introduce new functional groups, such as sulfoxides and sulfones, or to completely remove the sulfur-containing fragment.

Oxidation Reactions

The sulfur atom in the thioether linkage is readily oxidized to higher oxidation states. The most common products are the corresponding sulfoxide (B87167) and sulfone, which are integral structural motifs in many pharmaceuticals and agrochemicals. acsgcipr.org The extent of oxidation can typically be controlled by the choice of oxidant and the reaction conditions. acsgcipr.org

The oxidation of a thioether to a sulfoxide represents the first level of oxidation and requires careful control to prevent further oxidation to the sulfone. acsgcipr.org A key challenge is managing the reaction stoichiometry and conditions to maximize the yield of the desired sulfoxide. acsgcipr.org

One highly selective method involves the use of hypochlorite (B82951) in a strongly alkaline medium. google.com Carrying out the oxidation at a pH above 10 has been shown to be surprisingly effective in selectively producing sulfoxides while practically avoiding the formation of the corresponding sulfone. google.com This process is advantageous due to its high selectivity and the use of inexpensive reagents. google.com Biocatalysis has also emerged as a green and sustainable strategy for synthesizing sulfoxides. ucl.ac.uk Enzymes such as Baeyer-Villiger monooxygenases can perform chemo- and stereoselective sulfoxidation on various substrates. acsgcipr.orgucl.ac.uk

Table 1: Methods for the Formation of Sulfoxides from Thioethers

| Method | Reagent(s) | Key Features | Citations |

|---|---|---|---|

| Alkaline Oxidation | Hypochlorite | High selectivity for sulfoxide; avoids sulfone formation at pH > 10. | google.com |

| Biocatalysis | Monooxygenase Enzymes | Green and sustainable; can achieve high chemo- and stereoselectivity. | acsgcipr.orgucl.ac.uk |

Further oxidation of the sulfoxide, or direct, more forceful oxidation of the thioether, yields the corresponding sulfone. acsgcipr.org This transformation is typically achieved using an excess of a strong oxidizing agent.

A common and effective reagent for this purpose is Oxone®, a potassium triple salt containing potassium peroxymonosulfate (B1194676) (KHSO₅). In a procedure related to a derivative of this compound, Oxone® was used in a methanol/water solvent system to achieve a near-quantitative yield of the corresponding sulfone. rsc.org Other established methods for oxidizing sulfides to sulfones include the use of potassium permanganate (B83412) (KMnO₄), or a combination of urea-hydrogen peroxide and phthalic anhydride, which provides a metal-free oxidation pathway. organic-chemistry.orggoogle.com Chlorine in an aqueous medium has also been utilized for the preparation of sulfones from thioethers. google.com

Table 2: Reagents for the Formation of Sulfones from Thioethers

| Reagent(s) | Typical Conditions | Notes | Citations |

|---|---|---|---|

| Oxone® (KHSO₅) | Methanol/Water | High efficiency and yield. | rsc.org |

| Potassium Permanganate (KMnO₄) | Heterogeneous or solvent-free | Effective for various sulfides. | organic-chemistry.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Ethyl Acetate (B1210297) | Metal-free and environmentally benign. | organic-chemistry.org |

| Chlorine (Cl₂) | Water | Reaction proceeds smoothly at moderate temperatures. | google.com |

Substitution and Cleavage Reactions of the C-S Bond

Beyond oxidation at the sulfur center, the carbon-sulfur bond itself can be cleaved. These reactions are generally more challenging but offer powerful strategies for major structural modifications. rsc.orgnih.gov

The C–S bond, while generally stable, can be cleaved under oxidative conditions to install new functional groups. researchgate.net This process has been a subject of growing research interest for its potential in synthetic chemistry. nih.gov

Dioxygen (O₂) can be used as the ultimate oxidant to trigger the cleavage of C-S bonds, leading to the formation of new C-N bonds and providing access to nitrogen-containing heterocyclic compounds. rsc.org Another approach involves heterogeneous catalysis, where a nonprecious metal Co-N-C catalyst enables the direct oxidative cleavage and subsequent amidation or cyanation of organosulfur compounds. nih.gov This method uses molecular oxygen as a green oxidant and ammonia as the nitrogen source, demonstrating broad applicability to various sulfur-containing molecules. nih.gov Such reactions can also be controlled to yield carbonyl compounds as products. researchgate.net

Table 3: Methods for Oxidative Cleavage and Functionalization of the C-S Bond

| Method | Reagent(s)/Catalyst | Resulting Functional Group | Citations |

|---|---|---|---|

| Dioxygen-Triggered Cleavage | O₂ | C-N Bond (Heterocycles) | rsc.org |

| Heterogeneous Catalysis | Co-N-C catalyst, O₂, NH₃ | Amides, Nitriles | nih.gov |

| Peroxide-Mediated Cleavage | Hydroperoxydioxolane / KOH | Carbonyls | researchgate.net |

Desulfurization involves the complete removal of the sulfur atom from the molecule, typically replacing the C-S bond with a C-H bond.

The classic method for this transformation is the use of Raney Nickel, a fine-grained solid composed mostly of nickel. ru.nl While effective, this method often requires harsh conditions. More recent advancements have provided milder alternatives. One such method is a photochemically promoted desulfurization, where acylated thio-glycosides can be desulfurized under UV light in a one-pot reaction. acs.org This light-promoted reaction often employs a phosphine, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to facilitate the removal of the sulfur group. acs.orgresearchgate.net Additionally, proazaphosphatranes have been shown to effect the stoichiometric desulfurization of organic compounds.

Table 4: Methods for Desulfurization

| Method | Reagent(s) | Key Features | Citations |

|---|---|---|---|

| Catalytic Hydrogenolysis | Raney Nickel | Classic, widely used method. | ru.nl |

| Photochemical Desulfurization | UV light, Phosphine (e.g., TCEP) | Mild, one-pot procedure for acylated substrates. | acs.orgresearchgate.net |

| Stoichiometric Reaction | Proazaphosphatranes | Assumed to proceed via phosphorus-sulfur activation. |

Reactions of the Propane (B168953) Backbone

The reactivity of the propane backbone in this compound is centered primarily on the carbon atom alpha to the electron-withdrawing nitrile group. This position is readily functionalized due to the increased acidity of the alpha-protons.

Alpha-Carbon Functionalization

The protons on the carbon atom adjacent (alpha) to the nitrile group of this compound are acidic and can be removed by a strong, non-nucleophilic base to form a nitrile-stabilized carbanion. researchgate.netdalalinstitute.com This carbanion is a potent nucleophile and can react with various electrophiles, allowing for the introduction of new functional groups at the alpha-position. researchgate.netlibretexts.org

A common method for achieving this transformation is through deprotonation with lithium diisopropylamide (LDA). masterorganicchemistry.comwikipedia.org LDA is a strong, sterically hindered base that efficiently removes an alpha-proton at low temperatures, such as -78 °C, to generate the corresponding lithium enolate. masterorganicchemistry.comlibretexts.org This intermediate is then typically reacted in situ with an electrophile, like an alkyl halide, to yield the α-substituted product. libretexts.org

A specific example of this is the alkylation of this compound with iodomethane (B122720). In this reaction, this compound is first treated with LDA in tetrahydrofuran (B95107) (THF) to form the lithiated intermediate. Subsequent addition of iodomethane results in the formation of 2-methyl-3-(phenylthio)propanenitrile.

| Reactant | Reagents | Product |

| This compound | 1. Lithium diisopropylamide (LDA), THF, -78 °C 2. Iodomethane (CH₃I) | 2-Methyl-3-(phenylthio)propanenitrile |

This type of reaction is a fundamental strategy in organic synthesis for forming new carbon-carbon bonds. The nitrile group, in this case, acts as an activating group for the adjacent C-H bonds, facilitating their functionalization. researchgate.net

Addition Reactions on the Propane Chain

Addition reactions to the saturated propane backbone of this compound, other than at the activated alpha-position, are not commonly documented under standard conditions. Saturated alkanes are generally unreactive towards addition reactions due to the strength and non-polar nature of their C-C and C-H sigma bonds.

However, modern synthetic methods, such as C-H activation and radical-mediated reactions, can, in principle, enable the functionalization of otherwise inert C-H bonds. These reactions often require specific catalysts (e.g., transition metals) or initiators (e.g., light or radical initiators) to proceed. While these are powerful tools in organic synthesis for functionalizing unactivated C-H bonds, specific examples of their application to the β- or γ-positions of the propane chain in this compound are not extensively reported in the surveyed chemical literature. Such transformations would likely compete with the more facile reactions at the alpha-position and potential reactions involving the phenylthio group or the nitrile itself under harsh conditions.

Catalytic Applications in 3 Phenylthio Propanenitrile Chemistry

Catalysis in the Synthesis of 3-(Phenylthio)propanenitrile

The synthesis of this compound is often achieved through the thia-Michael addition of thiophenol to acrylonitrile (B1666552). This reaction can be facilitated by different types of catalysts, which enhance reaction rates and yields.

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst phase differs from that of the reactants, offers significant advantages in industrial applications, primarily due to the ease of catalyst separation and recycling. cademix.orglibretexts.org In the context of this compound synthesis, several heterogeneous catalysts have been effectively employed.

One notable example is the use of Amberlyst® A21, a basic anion exchange resin. This catalyst has been successfully used in the solvent-free thia-Michael reaction between thiophenol and various Michael acceptors, including acrylonitrile, to produce this compound in high yields. mdpi.comresearchgate.net The reusability of Amberlyst® A21 for up to five consecutive cycles without significant loss of activity highlights its industrial viability. researchgate.net

Another effective heterogeneous catalyst is 12-tungstophosphoric acid (H3PW12O40). This catalyst promotes the Michael addition of aryl thiols to α,β-unsaturated nitriles in water at room temperature, offering an environmentally friendly approach. thieme-connect.com The catalyst can be recovered and reused multiple times without a noticeable decrease in its catalytic activity. thieme-connect.com

Magnetically recoverable catalysts also present a promising avenue for the synthesis of organosulfur compounds like this compound. nih.gov These catalysts combine the benefits of high efficiency and selectivity with the practicality of easy separation using magnetic fields, which reduces waste and operational costs. nih.gov

A study on the heterogeneous catalytic hydrogenation of 3-phenylpropionitrile (B121915) (a related compound) to 3-phenylpropylamine (B116678) over palladium on carbon (Pd/C) provides insights into the behavior of such nitriles in catalytic systems. nih.gov Although this study focused on hydrogenation rather than synthesis, it underscores the utility of heterogeneous catalysts in transformations of phenyl-substituted nitriles. nih.gov

Table 1: Heterogeneous Catalysts in the Synthesis of this compound and Related Reactions

| Catalyst | Reactants | Product | Key Features |

|---|---|---|---|

| Amberlyst® A21 | Thiophenol, Acrylonitrile | This compound | Solvent-free conditions, high yields, recyclable catalyst. mdpi.comresearchgate.net |

| 12-Tungstophosphoric Acid (H3PW12O40) | Thiophenol, Acrylonitrile | This compound | Aqueous medium, room temperature, reusable catalyst. thieme-connect.com |

| KF/Al2O3 | Thiophenol, Citral | 3,7-dimethyl-3-(phenylthio)oct-6-enal | Solvent-free or glycerin as solvent, room temperature. scielo.br |

| Palladium on Carbon (Pd/C) | 3-Phenylpropionitrile, H2 | 3-Phenylpropylamine | Heterogeneous catalytic hydrogenation. nih.gov |

Acid-Base Catalysis

Acid-base catalysis, a process that accelerates chemical reactions through proton transfer, is fundamental in many organic transformations. vaia.comnumberanalytics.com In the synthesis of this compound, both acid and base catalysts can be utilized.

The thia-Michael addition is often facilitated by a basic catalyst that deprotonates the thiol to form a more nucleophilic thiolate anion. For instance, a mixture of sodium and potassium hydroxides has been used to catalyze the reaction between 2-(phenylthio)ethanol (B1207423) and acrylonitrile to produce 3-[2'-(phenylthio)-ethoxy]propionitrile, a related compound. prepchem.com Triethylamine (B128534) is another base catalyst used in the synthesis of thiophene (B33073) derivatives from 3-oxo-3-propanenitrile derivatives. researchgate.net

Acid catalysts, on the other hand, can activate the Michael acceptor (acrylonitrile) by protonating the nitrile group, making the β-carbon more electrophilic and susceptible to nucleophilic attack by the thiol. 12-Tungstophosphoric acid, as mentioned earlier, functions as an acid catalyst in this reaction. thieme-connect.com

The choice between an acid or base catalyst can influence the reaction rate and selectivity, and optimizing the pH is crucial for achieving high yields. vaia.com

This compound as a Component in Catalytic Cycles

While this compound is primarily a product of catalytic synthesis, the nitrile and thioether functionalities within its structure have the potential to participate in further catalytic transformations. For example, nitriles can be hydrated to amides, a reaction often catalyzed by transition metals like ruthenium. uniovi.es The sulfur atom in the thioether group can coordinate to transition metal centers, potentially influencing the reactivity of the molecule in subsequent catalytic steps.

Research into the direct, enantioselective conversion of nitriles to unprotected amines has shown that nitriles, often considered unreactive, can be transformed into valuable products through carefully designed catalytic systems. bohrium.com This suggests that this compound could serve as a substrate in complex catalytic cascades to generate more elaborate molecular architectures.

Related Catalytic Transformations of Organosulfur Nitriles

The chemistry of organosulfur nitriles extends beyond their synthesis and involves a variety of catalytic transformations that leverage the reactivity of the carbon-sulfur bond and the nitrile group.

Transition Metal-Catalyzed C-S Bond Transformations

The activation and cleavage of carbon-sulfur (C-S) bonds by transition metals is a rapidly growing field in organic synthesis. nih.govrsc.org This approach offers an alternative to traditional cross-coupling reactions that typically use organohalides. rsc.org Organosulfur compounds, including those with nitrile functionalities, can serve as electrophilic partners in these reactions.

A notable example is the direct oxidative cleavage and cyanation of organosulfur compounds using a heterogeneous nonprecious-metal Co-N-C catalyst. nih.gov This method allows for the synthesis of diverse nitriles from thiols, sulfides, and other organosulfur compounds under cyanide-free conditions. nih.gov

Furthermore, a three-component strategy for synthesizing alkyl nitrile bicyclo[1.1.1]pentane (BCP) derivatives has been developed, involving the reaction of diaryl disulfides, BCP precursors, and a cyanide source. This highlights the potential for creating complex nitrile-containing molecules through C-S bond functionalization.

The development of catalytic systems that can efficiently cleave the stable bond between a catalytically active metal and a soft sulfur atom is key to advancing this area of research.

Biocatalytic Approaches (e.g., for sulfoxide (B87167) formation from related compounds)

Biocatalysis has emerged as a green and sustainable alternative for the synthesis of valuable organosulfur compounds, particularly chiral sulfoxides. ucl.ac.ukresearchgate.netfrontiersin.org Enzymes, such as monooxygenases and peroxidases, can catalyze the asymmetric oxidation of prochiral sulfides to enantiomerically pure sulfoxides. frontiersin.orgmdpi.com

While direct biocatalytic studies on this compound are not extensively documented, research on related alkyl aryl sulfides demonstrates the potential of this approach. For instance, whole-cell biocatalysts have been used for the enantioselective oxidation of various sulfides to their corresponding (R)- or (S)-sulfoxides with high yields and enantiomeric excess. mdpi.com

The kinetic resolution of racemic sulfoxides using sulfoxide reductases is another powerful biocatalytic strategy for obtaining optically active sulfoxides. frontiersin.org These enzymatic methods offer high selectivity under mild reaction conditions, making them attractive for pharmaceutical applications. researchgate.net The biotransformation of α,β-unsaturated carbonyl compounds containing sulfide (B99878), sulfoxide, and nitrile functions has also been investigated, showing both C=O and C=C bond reduction. capes.gov.br

Theoretical and Computational Investigations of 3 Phenylthio Propanenitrile

Quantum Chemical Studies

Quantum chemical studies utilize the principles of quantum mechanics to investigate the electronic structure and reactivity of molecules. For 3-(Phenylthio)propanenitrile, these studies focus on how the interplay between the phenyl ring, the sulfur atom, and the nitrile group dictates its chemical character.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. aps.org DFT calculations are used to determine the optimized geometry, electronic ground state properties, and vibrational frequencies of this compound. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31+G(d,p), which has proven effective for predicting mechanisms in related systems. fud.edu.ng

Such calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. Following optimization, a frequency calculation is often performed to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict its infrared spectrum.

Illustrative DFT Calculation Outputs for this compound

Below is a table representing typical data obtained from DFT calculations.

| Calculated Property | Illustrative Value | Description |

| Total Energy | -855.34 Hartrees | The total electronic energy of the optimized molecule in the gas phase. |

| Dipole Moment | 3.98 Debye | A measure of the molecule's overall polarity, arising from the electronegative nitrile group. |

| C≡N Stretch Freq. | ~2245 cm⁻¹ | The characteristic vibrational frequency for the nitrile group, useful for spectroscopic identification. |

| C-S Stretch Freq. | ~700 cm⁻¹ | The vibrational frequency associated with the phenyl-sulfur bond. |

Fukui functions are a conceptual DFT tool used to predict the most reactive sites within a molecule. researchgate.net They quantify how the electron density at a specific atom changes when the total number of electrons in the system is altered. rowansci.com This allows for the identification of sites susceptible to different types of chemical attack. researchgate.net

There are three main types of Fukui indices: substack.com

f(+) : Predicts the site for nucleophilic attack (where an electron is added).

f(-) : Predicts the site for electrophilic attack (where an electron is removed).

f(0) : Predicts the site for radical attack.

For this compound, a Fukui analysis would be invaluable for predicting how it might react. For instance, the nitrile carbon is an expected site for nucleophilic attack, while the phenyl ring could be susceptible to electrophilic attack. substack.com

Illustrative Fukui Function Analysis for Key Atoms in this compound

This table shows hypothetical Fukui indices, where a higher value indicates a greater propensity for the specified type of attack.

| Atom | f(+) (Nucleophilic Attack) | f(-) (Electrophilic Attack) |

| S (Sulfur) | 0.085 | 0.150 |

| C (Nitrile) | 0.195 | 0.040 |

| N (Nitrile) | 0.110 | 0.095 |

| C (Phenyl, para) | 0.060 | 0.120 |

The electronic structure of a molecule, particularly the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

In this compound, the HOMO is expected to have significant contributions from the sulfur atom and the phenyl ring's π-system, making these areas potential sites for electrophilic attack. The LUMO is likely centered around the antibonding π* orbital of the nitrile group, making it the primary site for nucleophilic attack.

Illustrative Electronic Properties of this compound

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.9 eV | Relates to chemical stability and reactivity; a larger gap implies higher stability. |

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is a powerful asset for mapping out the step-by-step pathways of chemical reactions. researchgate.net By calculating the energies of reactants, products, and, most importantly, transition states, a complete potential energy surface for a reaction can be constructed. This approach allows for the determination of activation energies, which govern the reaction rate. mdpi.com

For this compound, one could model reactions such as the hydrolysis of the nitrile group or the oxidation of the sulfide (B99878) moiety. Computational studies would identify the transition state structures for each step and calculate the associated energy barriers, providing a theoretical prediction of the most favorable reaction pathway. rowan.edu

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations often focus on static, minimum-energy structures, molecules are inherently dynamic. Molecular dynamics (MD) simulations model the movement of atoms over time, providing a view of the molecule's conformational landscape. nih.gov These simulations are crucial for understanding how molecular shape and flexibility influence properties and interactions. mdpi.com

For this compound, the flexibility arises from rotation around the single bonds in the propanenitrile chain. A conformational analysis, either through systematic searching or MD simulations, would identify the various stable conformers (rotamers) and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor or surface, as its shape can change to achieve an optimal fit. elifesciences.orgbiorxiv.org

Solvent Effects in Theoretical Treatments

Reactions are most often carried out in a solvent, which can have a profound effect on reaction rates and mechanisms. researchgate.net Theoretical models can account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent. fud.edu.ng

Explicit Solvation Models: Individual solvent molecules are included in the calculation, providing a more detailed and accurate picture of specific solute-solvent interactions like hydrogen bonding. frontiersin.org

For this compound, a polar molecule, moving from a nonpolar solvent like n-hexane to a polar one like water would be expected to stabilize the ground state and potentially influence transition state energies, thereby altering reaction kinetics. fud.edu.ng

Illustrative Solvent Effects on a Calculated Property of this compound

This table demonstrates how a calculated property, such as the dipole moment, can change with the solvent environment.

| Solvent | Dielectric Constant (ε) fud.edu.ng | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.00 | 3.98 |

| n-Hexane | 1.89 | 4.25 |

| Chloroform | 4.81 | 4.88 |

| Acetonitrile (B52724) | 37.50 | 5.62 |

| Water | 78.54 | 5.81 |

Advanced Analytical Techniques for the Characterization of 3 Phenylthio Propanenitrile and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the structure of 3-(Phenylthio)propanenitrile. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, the protons of the phenyl group typically appear as a multiplet in the aromatic region, around 7.28-7.40 ppm. scielo.br The two methylene (B1212753) groups adjacent to the sulfur atom and the nitrile group exhibit characteristic triplet signals. Specifically, the protons alpha to the nitrile group (–CH₂CN) are observed as a triplet at approximately 2.57 ppm, and the protons alpha to the sulfur atom (–SCH₂–) show a triplet at around 3.11 ppm. scielo.br The coupling constant (J) for these triplets is typically around 7.2-7.4 Hz, indicating the interaction between adjacent methylene groups. scielo.br

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbon of the nitrile group (–C≡N) is typically found downfield. The carbons of the phenyl ring resonate in the aromatic region. The two methylene carbons (–CH₂CH₂CN) are observed in the aliphatic region of the spectrum. scielo.br

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Phenyl-H | 7.28-7.40 | Multiplet | - | scielo.br |

| -SCH₂- | 3.11 | Triplet | 7.4 | scielo.br |

| -CH₂CN | 2.57 | Triplet | 7.2 | scielo.br |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several key absorption bands that confirm its structure. nih.gov A characteristic sharp peak for the nitrile group (–C≡N) stretching vibration is observed around 2247 cm⁻¹. uni-freiburg.de The presence of the aromatic phenyl group is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ (e.g., 3030 cm⁻¹) and C=C stretching absorptions in the 1600-1400 cm⁻¹ region (e.g., 1498 cm⁻¹, 1456 cm⁻¹). uni-freiburg.de The C-S stretching vibration can also be observed in the fingerprint region of the spectrum.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Frequency (cm⁻¹) | Reference |

| Nitrile (C≡N) | Stretching | 2247 | uni-freiburg.de |

| Aromatic C-H | Stretching | 3030 | uni-freiburg.de |

| Aromatic C=C | Stretching | 1498, 1456 | uni-freiburg.de |

| Aliphatic C-H | Stretching | 2930 | uni-freiburg.de |

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight of 163.24 g/mol . nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula (C₉H₉NS). nih.gov The fragmentation pattern observed in the mass spectrum can also offer structural information.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC)

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a standard method for analyzing volatile compounds like this compound. nih.gov In this technique, the compound is vaporized and passed through a column. The retention time, which is the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The use of a mass spectrometer as a detector (GC-MS) allows for the simultaneous separation and mass analysis of the compound, providing a high degree of confidence in its identification. nih.gov

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. wikipedia.org For this compound, a TLC plate coated with silica (B1680970) gel is typically used as the stationary phase, and a mixture of organic solvents, such as ethyl acetate (B1210297) and hexanes, serves as the mobile phase. scielo.br The compound is spotted on the plate, which is then placed in a developing chamber with the mobile phase. wikipedia.org The separation is based on the differential partitioning of the compound between the stationary and mobile phases. wikipedia.org The position of the spot, represented by the retention factor (Rf) value, can be visualized under UV light or by using a staining agent. wikipedia.org A single spot on the TLC plate is an indication of a pure compound. wikipedia.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and semi-volatile organic compounds. torontech.com In the context of this compound and its analogs, HPLC, particularly in the reverse-phase mode, is an invaluable tool for purity assessment and reaction monitoring. sielc.comsielc.comchromatographyonline.com

Reverse-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A non-polar stationary phase (commonly C18 or C8) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.comnacalai.com For the analysis of this compound and related structures, a C18 column is often the stationary phase of choice due to its ability to effectively interact with the phenyl and alkyl components of the molecules.

While specific, detailed HPLC methods for the parent compound this compound are not extensively documented in publicly available literature, the analysis of structurally similar propanenitrile derivatives provides a strong indication of suitable starting conditions. For instance, successful separations have been achieved for compounds such as 3-[Ethyl(phenyl)amino]propanenitrile and Propanenitrile, 3-(phenylmethoxy)- using reverse-phase conditions. sielc.comsielc.com These methods typically employ a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over the course of the analysis to ensure the efficient elution of all components. chromatographyonline.comresearchgate.net The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase can help to improve peak shape and resolution. sielc.comsielc.com

A summary of typical HPLC conditions used for the analysis of related propanenitrile derivatives is presented in Table 1. These parameters can serve as a foundational method for the development of a specific analytical procedure for this compound.

Table 1: Exemplary HPLC Conditions for the Analysis of Propanenitrile Derivatives

| Parameter | 3-[Ethyl(phenyl)amino]propanenitrile sielc.com | Propanenitrile, 3-(phenylmethoxy)- sielc.com |

|---|---|---|

| Column | Newcrom R1 | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | Acetonitrile (MeCN) and water with phosphoric acid |

| Mode | Reverse Phase (RP) | Reverse Phase (RP) |

| Notes | For Mass-Spec (MS) compatibility, formic acid can be used instead of phosphoric acid. Method is scalable for preparative separation. | For Mass-Spec (MS) compatibility, formic acid can be used instead of phosphoric acid. Method is scalable for preparative separation. |

For derivatives of this compound that are chiral, specialized chiral HPLC techniques would be necessary to separate the enantiomers. phenomenex.comnih.govchiralpedia.comjasco-global.com Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. nih.govchiralpedia.com The choice of CSP and mobile phase is highly dependent on the specific structure of the analyte. phenomenex.com

X-ray Crystallography for Solid-State Structures

The crystal structures of several compounds featuring the phenylthio- group have been determined, including Phenylthio-p-cyclodextrin, triphenyl(phenylthio)silane, and various metal-organic frameworks incorporating phenylthio ligands. researchgate.neta-z.lu These studies reveal important structural characteristics of the phenylthio- fragment. For example, in triphenyl(phenylthio)silane, the Si-S bond length is reported as 2.156 Å and the C-S-Si bond angle is an unusually acute 99.5°. researchgate.net

In the absence of a dedicated crystal structure for this compound, a selection of crystallographic data for related organic thioethers is presented in Table 2. This data provides a reference for the expected bond lengths and angles involving the sulfur atom and the phenyl ring. The conformation of the ethylnitrile chain attached to the sulfur atom would be influenced by crystal packing forces and intramolecular interactions. The nitrile group itself is a known hydrogen-bond acceptor, which can influence the supramolecular assembly in the crystal lattice. researchgate.net

Table 2: Selected Crystallographic Data for Compounds Containing a Phenylthio- Moiety

| Compound | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

|---|---|---|---|---|

| Triphenyl(phenylthio)silane | Pcab | Si-S: 2.156 | C-S-Si: 99.5 | researchgate.net |

| 1,2-Bis((2-(bromomethyl)phenyl)thio)ethane | P21/n | C-S: (not specified) | C-S-C: (not specified) | walshmedicalmedia.com |

The synthesis of derivatives of this compound, such as 2-Methyl-2-(3-(phenylthio)bicyclo[1.1.1]pentan-1-yl)propanenitrile, has been reported, and while full crystallographic data was not provided, the characterization included melting points, which indicates that these are crystalline solids amenable to X-ray diffraction studies. acs.org The determination of the crystal structure of this compound would provide definitive information on its molecular geometry and intermolecular interactions in the solid state.

Strategic Applications of 3 Phenylthio Propanenitrile in Contemporary Organic Synthesis

Role as a Versatile Synthetic Building Block

3-(Phenylthio)propanenitrile serves as a versatile building block in organic chemistry, primarily due to the presence of two distinct reactive moieties: the nitrile group and the sulfur linkage. Its common synthesis route, the Thia-Michael addition of thiophenol to acrylonitrile (B1666552), makes it a readily accessible starting material. scielo.brmdpi.com The compound's utility stems from the chemical reactivity of the nitrile group, the phenylthio group, and the acidity of the α-protons adjacent to the nitrile, which can be selectively targeted under different reaction conditions. This multi-functionality allows for its participation in a wide array of chemical transformations. mdpi.comevitachem.com

The reactivity of its constituent parts makes this compound valuable for creating carbon-sulfur and carbon-carbon bonds. scielo.br The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloadditions, while the phenylthio group can be oxidized or cleaved, offering pathways to diverse molecular scaffolds.

Table 1: Key Reactive Sites of this compound

| Functional Group/Position | Type of Reactivity | Potential Transformations |

| Nitrile Group (-C≡N) | Nucleophilic addition, Hydrolysis, Reduction | Conversion to amines, carboxylic acids, amides, ketones, and heterocycles. |

| Methylene (B1212753) Protons (α to -CN) | Acidity | Deprotonation to form a carbanion for alkylation and acylation reactions. |

| Phenylthio Group (-S-Ph) | Oxidation, Cleavage | Formation of sulfoxides, sulfones; removal of the phenylthio group. |

**6.2. Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of its functional groups allows this compound to act as a key intermediate in the assembly of intricate organic structures, including functionalized aliphatic chains, aromatic systems, and other nitrile-containing compounds.

Research has demonstrated the incorporation of the this compound framework into complex molecules that feature both aliphatic and aromatic components. For instance, a structurally related motif, the (phenylthio)ethyl group, is a key component in the synthesis of highly functionalized 1,4-benzodiazepine (B1214927) derivatives, which are important heterocyclic structures. mdpi.com In these syntheses, the thioether portion is integrated into the core structure, leading to complex products like 7-Chloro-4-methyl-3-(2-(phenylthio)ethyl)-1,3,4,5-tetrahydro-2H-benzo[e] Current time information in Bangalore, IN.diazepin-2-one. mdpi.com

Furthermore, the phenylthio and propanenitrile moieties are utilized in three-component strategies to create complex, non-aromatic structures such as bicyclo[1.1.1]pentane (BCP) derivatives. acs.orgacs.org These reactions yield compounds like 2-Methyl-2-(3-(phenylthio)bicyclo[1.1.1]pentan-1-yl)propanenitrile, showcasing the role of the original scaffold in building sophisticated aliphatic systems. acs.org

Table 2: Examples of Complex Molecules Synthesized from this compound Frameworks

| Starting Material Motif | Synthetic Strategy | Resulting Complex Compound | Reference |

| (phenylthio)ethyl | Intramolecular C–N bond coupling | 7-Chloro-4-methyl-3-(2-(phenylthio)ethyl)-1,3,4,5-tetrahydro-2H-benzo[e] Current time information in Bangalore, IN.diazepin-2-one | mdpi.com |

| Thiophenol, Acrylonitrile derivative, BCP precursor | Three-component reaction | 2-Methyl-2-(3-(phenylthio)bicyclo[1.1.1]pentan-1-yl)propanenitrile | acs.orgacs.org |

Beta-keto esters are valuable synthetic intermediates, and this compound can serve as a precursor for their formation through multi-step synthetic pathways. A general and widely used method for synthesizing β-keto esters is the Claisen condensation, which involves the reaction of two ester molecules. organic-chemistry.org

A plausible synthetic route starting from this compound would first involve the hydrolysis of the nitrile group to form the corresponding carboxylic acid, 3-(phenylthio)propanoic acid. Subsequent esterification would yield an ester, such as ethyl 3-(phenylthio)propanoate. This ester can then participate in a crossed-Claisen condensation with another ester (e.g., ethyl acetate) using a strong base like sodium ethoxide to generate the target β-keto ester. Another approach involves the acylation of ketone enolates with reagents like ethyl chloroformate. nih.gov This strategy could potentially be adapted by forming a carbanion from this compound and reacting it with a suitable acylating agent.

Table 3: Proposed Synthetic Route to a β-Keto Ester

| Step | Reaction | Reactants | Product |

| 1 | Hydrolysis & Esterification | This compound, H₂O/H⁺, Ethanol (B145695) | Ethyl 3-(phenylthio)propanoate |

| 2 | Crossed-Claisen Condensation | Ethyl 3-(phenylthio)propanoate, Ethyl acetate (B1210297), NaOEt | Ethyl 4-(phenylthio)-3-oxobutanoate |

The core structure of this compound is retained in the synthesis of various other complex nitrile-containing molecules. Its utility is evident in the construction of elaborate systems where the nitrile group is a crucial part of the final product's functionality. For example, the synthesis of 3-(7-Chloro-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanenitrile demonstrates how the propanenitrile side chain can be attached to a complex heterocyclic core. mdpi.com Similarly, multi-component reactions have been developed to produce structurally unique nitriles, such as 2-Methyl-2-(3-(p-tolylthio)bicyclo[1.1.1]pentan-1-yl)propanenitrile, starting from related building blocks. acs.org

Table 4: Examples of Complex Nitrile-Containing Structures Formed

| Synthetic Approach | Resulting Nitrile-Containing Compound | Reference |

| Ring opening of azetidines | 3-(7-Chloro-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e] Current time information in Bangalore, IN.diazepin-3-yl)propanenitrile | mdpi.com |

| Three-component strategy | 2-Methyl-2-(3-(p-tolylthio)bicyclo[1.1.1]pentan-1-yl)propanenitrile | acs.org |

Precursor for Heterocyclic Compound Synthesis

Sulfur- and nitrogen-containing heterocycles are cornerstones of medicinal chemistry and materials science. sioc-journal.cn this compound, containing both sulfur and nitrogen, is a logical precursor for the synthesis of certain heterocyclic systems.

The synthesis of thiazinanes, a class of six-membered sulfur-containing heterocycles, can utilize precursors derived from this compound. semanticscholar.orgnih.gov For example, a reaction between a thiocarbamoyl derivative and 1,3-dibromopropane (B121459) in the presence of a base can furnish a cyclic ketene (B1206846) S,N-acetal. nih.govmdpi.com This transformation directly leads to the formation of a substituted 1,3-thiazinane (B8806883) ring. One such reported synthesis produces a complex molecule, (E)-3-((9s,10s)-12,15-dioxo-9,11,12,14,15,16-hexahydro-9,10-[4,5]epipyridazinoantracen-13(10H)-yl)-3-oxo-2-(3-phenyl-1,3-thiazinan-2-ylidene)propanenitrile. nih.govmdpi.com This illustrates a sophisticated application where the core elements of a phenylthio and propanenitrile structure are elaborated into a complex heterocyclic system.

Table 5: Synthesis of a Thiazinane Derivative

| Reactant 1 | Reactant 2 | Key Reagents | Resulting Heterocycle | Reference |

| Thiocarbamoyl derivative 48 | 1,3-Dibromopropane | Et₃N (Triethylamine) | A (3-phenyl-1,3-thiazinan-2-ylidene)propanenitrile derivative 49 | nih.govmdpi.com |

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Isoxazoles, Pyridines)

The unique combination of functional groups in this compound and related structures allows for its participation in various cyclization reactions to form important heterocyclic systems.

Pyrazoles: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) derivatives. organic-chemistry.orgmdpi.com While direct synthesis from this compound is not widely documented, analogous structures containing the β-ketonitrile functionality are key precursors. For instance, the reaction of diketones with hydrazines is a fundamental method for forming the pyrazole (B372694) core. mdpi.com A related approach involves the reaction of 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine with nitrogen binucleophiles to yield bis-pyrazole derivatives, showcasing the utility of the propanenitrile backbone in constructing these heterocycles. researchgate.net

Isoxazoles: The construction of the isoxazole (B147169) ring typically proceeds via the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) or through 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. nih.govyoutube.com The synthesis of 3,5-disubstituted isoxazoles from chalcones (α,β-unsaturated ketones) and hydroxylamine hydrochloride is a common strategy. Although direct application of this compound is not a standard method, the synthesis of 3-aryl-5-phenylthio-2-isoxazolines has been reported, indicating that the phenylthio group can be successfully incorporated into the isoxazole scaffold. nih.gov

Pyridines: The synthesis of highly functionalized pyridines can be achieved through multi-component reactions. A notable example is the one-pot synthesis of 2-amino-3,5-dicyano-6-phenylthio-pyridine derivatives. This reaction proceeds via the condensation of a triazolyl aldehyde, malononitrile, and thiophenol in ethanol, catalyzed by triethylamine (B128534). cbijournal.com This demonstrates a straightforward method for incorporating a phenylthio group at the C-6 position of a pyridine (B92270) ring, adjacent to a nitrile group, highlighting the synthetic accessibility of such motifs.

Table 1: Synthesis of 2-amino-6-(phenylthio)pyridine Derivatives

| Entry | Aldehyde | Reagents | Conditions | Yield (%) | Product | Ref |

|---|---|---|---|---|---|---|

| 1 | 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde | Malononitrile, Thiophenol | Et3N, EtOH, rt, 3-6 h | 92 | 2-Amino-3,5-dicyano-6-(phenylthio)-4-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine | cbijournal.com |

| 2 | 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | Malononitrile, Thiophenol | Et3N, EtOH, rt, 3-6 h | 94 | 2-Amino-4-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-3,5-dicyano-6-(phenylthio)pyridine | cbijournal.com |

| 3 | 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde | Malononitrile, Thiophenol | Et3N, EtOH, rt, 3-6 h | 90 | 2-Amino-3,5-dicyano-4-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)-6-(phenylthio)pyridine | cbijournal.com |

Formation of Quinolines and Related Ring Systems

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, and numerous synthetic methods have been developed for its construction, including the Skraup, Doebner-von Miller, and Friedländer syntheses. mdpi.comvedantu.com The incorporation of a phenylthiomethyl group at the C-3 position of the quinoline ring has been successfully achieved.

A convenient one-pot synthesis of 2-methyl-3-(phenylthiomethyl)quinoline derivatives has been developed starting from Morita-Baylis-Hillman adducts derived from 2-azidobenzaldehyde (B97285) and acrylates, followed by reaction with thiophenol. mdpi.com This multi-step process, which involves Staudinger reaction, aza-Wittig reaction, and cyclization, ultimately yields the desired C3-substituted quinolines. The resulting 2-methyl-3-(phenylthiomethyl)quinolines can be further oxidized to the corresponding sulfones, expanding the molecular diversity. mdpi.com

Table 2: Synthesis of 2-Methyl-3-(phenylthiomethyl)quinoline Derivatives

| Entry | Thiol | Conditions | Yield (%) | Product | Ref |

|---|---|---|---|---|---|

| 1 | Thiophenol | 1. PPh3, CH2Cl2, rt, 2 h; 2. Toluene, reflux, 18 h | 85 | 2-Methyl-3-(phenylthiomethyl)quinoline | mdpi.com |

| 2 | 4-Methoxythiophenol | 1. PPh3, CH2Cl2, rt, 2 h; 2. Toluene, reflux, 18 h | 82 | 3-((4-Methoxyphenylthio)methyl)-2-methylquinoline | mdpi.com |

| 3 | 4-Chlorothiophenol | 1. PPh3, CH2Cl2, rt, 2 h; 2. Toluene, reflux, 18 h | 88 | 3-((4-Chlorophenylthio)methyl)-2-methylquinoline | mdpi.com |

Benzodiazepine (B76468) Synthesis

Benzodiazepines are a critical class of therapeutic agents, and the development of novel synthetic routes to access diverse analogs is of significant interest. chemisgroup.usnih.gov The propanenitrile moiety has been incorporated into the benzodiazepine scaffold, demonstrating a pathway for creating derivatives with potential utility.

The synthesis of 3-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e] Current time information in Bangalore, IN.organic-chemistry.orgdiazepin-3-yl)propanenitrile derivatives has been accomplished through the ring-opening of fused azetidinobenzodiazepines with nucleophiles like potassium cyanide (KCN). mdpi.com Furthermore, the same synthetic strategy allows for the introduction of a phenylthio group by using sodium thiophenolate (PhSNa) as the nucleophile, leading to the formation of 4-methyl-3-(2-(phenylthio)ethyl)-1,3,4,5-tetrahydro-2H-benzo[e] Current time information in Bangalore, IN.organic-chemistry.orgdiazepin-2-one. mdpi.com This highlights a viable method for incorporating both the cyanoethyl and phenylthioethyl side chains onto the benzodiazepine core.

Table 3: Synthesis of Substituted 1,3,4,5-Tetrahydro-2H-benzo[e] Current time information in Bangalore, IN.organic-chemistry.orgdiazepin-2-ones

| Entry | Nucleophile | Conditions | Yield (%) | Product | Ref |

|---|---|---|---|---|---|

| 1 | KCN | DMF, rt, 24 h | 75 | 3-(8-Chloro-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e] Current time information in Bangalore, IN.organic-chemistry.orgdiazepin-3-yl)propanenitrile | mdpi.com |

| 2 | PhSNa | DMF, rt, 12 h | 91 | 4-Methyl-3-(2-(phenylthio)ethyl)-1,3,4,5-tetrahydro-2H-benzo[e] Current time information in Bangalore, IN.organic-chemistry.orgdiazepin-2-one | mdpi.com |

Reagent in Functionalization Strategies and Derivatization

Beyond its role as a precursor for heterocycles, this compound and its derivatives are employed as reagents in functionalization and derivatization reactions. These strategies leverage the reactivity of the nitrile group or the α-carbon to introduce new functionalities onto a molecular scaffold.

A modern example involves a three-component reaction for the synthesis of alkyl nitrile bicyclo[1.1.1]pentane (BCP) derivatives. acs.org In this strategy, an alkyl cyanide, such as isobutyronitrile, is deprotonated with lithium diisopropylamide (LDA) to generate a nitrile-stabilized carbanion. This carbanion then reacts with [1.1.1]propellane, followed by trapping with an electrophile like diphenyl disulfide. This sequence results in the formation of 2-methyl-2-(3-(phenylthio)bicyclo[1.1.1]pentan-1-yl)propanenitrile, demonstrating a powerful method for constructing complex molecules with the (phenylthio)propanenitrile motif. acs.org

Derivatization is a common technique used to modify an analyte to improve its properties for analysis, such as enhancing volatility for gas chromatography. jfda-online.comresearchgate.net The nitrile group in this compound can potentially be hydrolyzed to a carboxylic acid or reduced to an amine, which can then be further derivatized using a wide range of available reagents. jfda-online.com

Table 4: Three-Component Synthesis of a Bicyclo[1.1.1]pentane Derivative | Entry | Nitrile | Reagents | Conditions | Yield (%) | Product | Ref | |---|---|---|---|---|---| | 1 | Isobutyronitrile | 1. LDA, THF, -78 °C; 2. [1.1.1]Propellane; 3. Diphenyl disulfide | rt, 12 h | 83 | 2-Methyl-2-(3-(phenylthio)bicyclo[1.1.1]pentan-1-yl)propanenitrile | acs.org |

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(phenylthio)propanenitrile in laboratory settings?

- Methodological Answer : Researchers must wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact. Work should be conducted in a fume hood due to potential vapor release. Waste should be segregated into labeled containers for professional disposal to prevent environmental contamination . Spills require immediate neutralization with inert absorbents (e.g., vermiculite) and subsequent ventilation. First aid for exposure includes rinsing affected areas with water for 15 minutes and seeking medical evaluation .

Q. How can this compound be synthesized at the laboratory scale?

- Methodological Answer : A retro-Michael addition pathway is commonly employed. For example, reacting thiophenol with acrylonitrile in the presence of a base (e.g., piperidine) under low-temperature conditions (0–5°C) in ethanol for 2 hours yields the target compound. Post-reaction purification involves fractional distillation or column chromatography to isolate the nitrile product .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the structure, with characteristic peaks for the nitrile group (~110–120 ppm in C) and phenylthio moiety (aromatic protons at 7.2–7.5 ppm in H) .

- FT-IR : A strong absorption band near 2240 cm confirms the C≡N stretch .

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion ([M+H]) and fragmentation patterns for structural validation .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition of this compound?

- Methodological Answer : Pyrolysis studies (520–737 K) indicate a retro-Michael elimination pathway via a four-membered cyclic transition state. Decomposition products include acrylonitrile and thiophenol, confirmed by GC-MS. Kinetic analysis using Arrhenius plots reveals activation energies (~150–200 kJ/mol), suggesting temperature-dependent stability .

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and intermediates to predict optimal base catalysts (e.g., piperidine vs. triethylamine) and solvent effects. Solvent polarity indices (e.g., ethanol vs. DMF) are evaluated for reaction yield improvement. Computational results guide experimental validation in iterative cycles .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer :

- Nitrile Reactivity : Use mild electrophiles (e.g., Grignard reagents) to avoid over-reduction or hydrolysis.

- Thioether Protection : Protect the phenylthio group with tert-butyl disulfide to prevent oxidation during nitrile derivatization.

- Byproduct Analysis : LC-MS monitors intermediates, enabling real-time adjustment of stoichiometry and reaction time .

Key Considerations for Researchers

- Contradictions in Data : While pyrolysis mechanisms are consistent across studies , solvent effects on reaction yields vary between ethanol and DMF . Validate empirically.

- Safety Compliance : Adhere to institutional guidelines for cyanide-containing waste, as nitriles like this compound may release HCN under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息